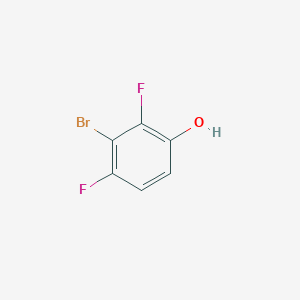

3-Bromo-2,4-difluorophenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of “3-Bromo-2,4-difluorophenol” involves various methods, including Suzuki coupling, halogenation, and Friedel-Crafts acylation . For instance, a general procedure for bromination involves the use of 4-methylphenol, acetic acid, water, and potassium bromide .

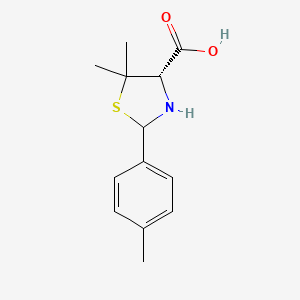

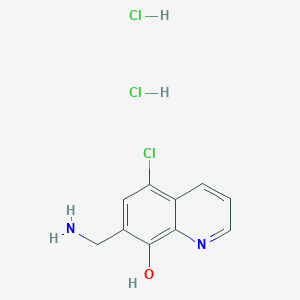

Molecular Structure Analysis

The molecular formula of “3-Bromo-2,4-difluorophenol” is C6H3BrF2O . It is an aromatic compound that contains a bromine atom and two fluorine atoms .

Chemical Reactions Analysis

“3-Bromo-2,4-difluorophenol” is a highly soluble compound in organic solvents and polar solvents, such as methanol, ethanol, and acetone . It is stable under normal conditions, but it can decompose when exposed to high temperatures or acidic conditions .

Physical And Chemical Properties Analysis

“3-Bromo-2,4-difluorophenol” is a white to light brown solid with a melting point of 55°C . It has a molecular weight of 208.99 g/mol and a density of 1.73 g/cm³ .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

Palladium-catalyzed Synthesis : 2-(2,4-Difluorophenyl)pyridine was synthesized with a yield over 90% using a Suzuki cross-coupling reaction, demonstrating the utility of 2,4-difluorophenylboronic in such processes (Ding Yuqiang, 2011).

Electrochemical Reduction in Organic Chemistry : Research on the electrochemical reduction of mono- and dihalothiophenes, including compounds like 2,4-dibromo- and 2,5-dibromo-, shows their conversion into different products through an electrolytically induced halogen dance, demonstrating the chemical versatility of these compounds (M. Mubarak, D. Peters, 1996).

Electrophilic Ipso Substitution : Electrophilic ipso substitution of trimethylsilyl groups in fluorobenzenes, including 2,4- and 2,6- difluorophenyltrimethylsilanes, leads to the formation of bromodifluorobenzenes. This indicates potential applications in complex organic synthesis and structural modifications of related compounds (P. Coe, A. Stuart, D. J. Moody, 1998).

Material Science and Engineering

Liquid Crystal Synthesis : A study on the synthesis of 2,3-difluoro tolane allyloxy-based liquid crystals, starting from 4-bromo-2,3-difluorophenol, reveals their potential application in fast response displays and liquid crystal photonic devices due to their large negative dielectric anisotropy and high birefringence (Feng Li, Zhongwei An, Xinbing Chen, Pei Chen, 2015).

Synthesis of Trifluoromethylthiazoles : The reaction of 3-Bromo-1,1,1-trifluoropropan-2-one with thiourea and related compounds leads to the production of 4-trifluoromethylthiazoles, which have applications in azo dye synthesis. This showcases the role of bromo-difluorophenol derivatives in dye chemistry (Kiyoshi Tanaka, Kazuto Nomura, Hitoshi Oda, S. Yoshida, K. Mitsuhashi, 1991).

Spectroscopic and Structural Analysis

- NMR and Vibrational Spectral Analysis : Quantum chemical calculations and spectroscopic analysis of 2,4-difluorophenol provide insights into its molecular structure and vibrational properties, essential for understanding its reactivity and interaction in various chemical environments (M. Subramanian, P. M. Anbarasan, S. Manimegalai, 2009).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-bromo-2,4-difluorophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF2O/c7-5-3(8)1-2-4(10)6(5)9/h1-2,10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZVLGZXIWUIHRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)F)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2,4-difluorophenol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(thiophen-2-yl)acetate](/img/structure/B2582964.png)

![2-(benzo[d]isoxazol-3-yl)-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)acetamide](/img/structure/B2582965.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2582970.png)

![6-[[5-[(4-methylphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2582974.png)

![3-(3,4-dimethoxyphenyl)-7-(2-ethyl-1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2582980.png)

![6-benzyl-5-methyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2582983.png)

![ethyl 2-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/no-structure.png)